molecular formula C24H26N2O6 B12379038 Tubulin/HDAC-IN-4

Tubulin/HDAC-IN-4

Cat. No.: B12379038
M. Wt: 438.5 g/mol
InChI Key: VIQHVMPYCIWMGB-VMPITWQZSA-N
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Description

Tubulin/HDAC-IN-4 is a dual inhibitor that targets both tubulin and histone deacetylase enzymes. It is known for its ability to inhibit the polymerization of tubulin by targeting the colchicine binding site, and it also inhibits histone deacetylase enzymes, which play a crucial role in gene expression regulation. This compound has shown significant potential in inducing apoptosis, causing cell cycle arrest, and exhibiting anti-angiogenic and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin/HDAC-IN-4 involves the pharmacophore fusion strategy, where a hydroxamic acid moiety is introduced at specific positions of a benzofuran skeleton. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tubulin/HDAC-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: Substitution reactions can take place at the benzofuran core or the hydroxamic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the hydroxamic acid moiety, while reduction may produce reduced forms of the benzofuran core.

Scientific Research Applications

Tubulin/HDAC-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of tubulin polymerization and histone deacetylase activity.

    Biology: Employed in cellular studies to investigate its effects on cell cycle arrest, apoptosis, and reactive oxygen species levels.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity and

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

N-hydroxy-2-[2-methoxy-5-[(E)-3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxoprop-1-enyl]anilino]acetamide

InChI

InChI=1S/C24H26N2O6/c1-24(2)12-11-17-20(30-3)10-7-16(23(17)32-24)19(27)8-5-15-6-9-21(31-4)18(13-15)25-14-22(28)26-29/h5-13,25,29H,14H2,1-4H3,(H,26,28)/b8-5+

InChI Key

VIQHVMPYCIWMGB-VMPITWQZSA-N

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C

Origin of Product

United States

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